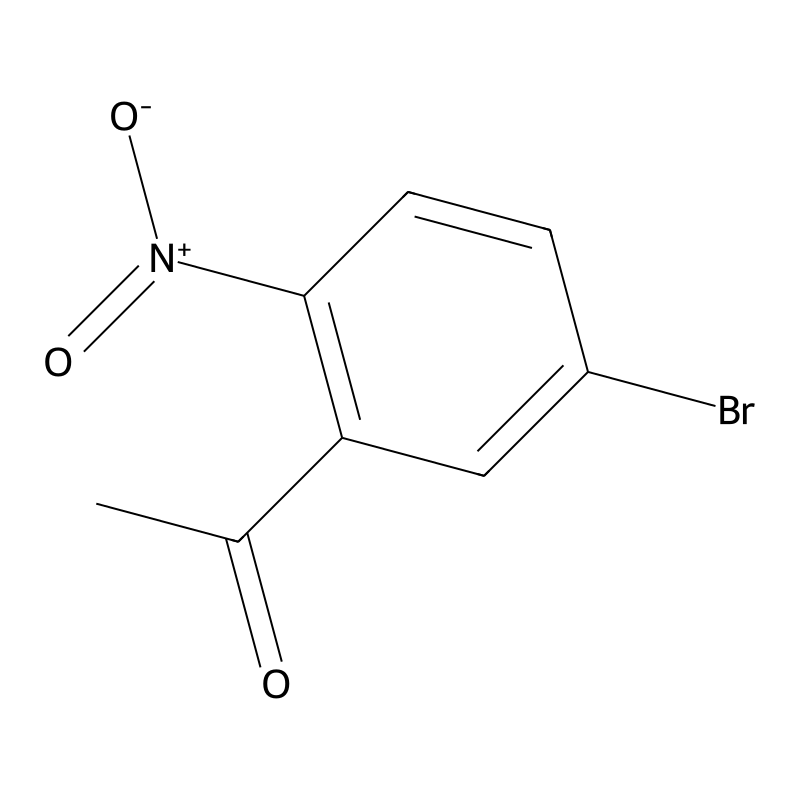

1-(5-Bromo-2-nitrophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

1-(5-Bromo-2-nitrophenyl)ethanone, also known as 5-bromo-2-nitroacetophenone, is an organic compound used as a building block in the synthesis of various other organic molecules. Its reactive ketone group and the presence of a bromine and a nitro group make it a versatile intermediate for further chemical transformations.

Material Science

Research has explored the use of 1-(5-Bromo-2-nitrophenyl)ethanone in the development of functional materials. For example, studies have investigated its potential application in the synthesis of liquid crystals [1].

Reference

1-(5-Bromo-2-nitrophenyl)ethanone is an organic compound characterized by the molecular formula CHBrNO and a molecular weight of 244.04 g/mol. It features a bromine atom and a nitro group attached to a phenyl ring, which significantly influences its chemical reactivity and biological activity. The compound is typically utilized in various fields, including chemistry, biology, and medicine, due to its versatile functional groups that allow for diverse chemical transformations and interactions.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols under suitable conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts or metal hydrides.

- Oxidation Reactions: The ethanone group can be oxidized to yield carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions- Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), and catalysts (palladium, copper).

- Reduction: Hydrogen gas with palladium on carbon or metal hydrides like lithium aluminum hydride.

- Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed- Substitution: Amino or thio-substituted phenyl ethanones.

- Reduction: 1-(5-Bromo-2-aminophenyl)ethanone.

- Oxidation: Carboxylic acids or other oxidized derivatives.

- Substitution: Amino or thio-substituted phenyl ethanones.

- Reduction: 1-(5-Bromo-2-aminophenyl)ethanone.

- Oxidation: Carboxylic acids or other oxidized derivatives.

The biological activity of 1-(5-Bromo-2-nitrophenyl)ethanone is primarily attributed to its ability to interact with various biological molecules through its functional groups. The compound has been studied for its potential roles in enzyme mechanisms and as a probe in biochemical assays. Its reactivity allows it to modify biological targets, making it valuable in medicinal chemistry for drug development.

1-(5-Bromo-2-nitrophenyl)ethanone can be synthesized through several methods, with one common approach involving the bromination of 2-nitroacetophenone. This reaction typically employs brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure high yields and purity. In industrial settings, automated reactors are often used to optimize the production processes and minimize by-products.

The interaction studies involving 1-(5-Bromo-2-nitrophenyl)ethanone focus on its electrophilic and nucleophilic properties due to the presence of bromine and nitro groups. These interactions are crucial for understanding how the compound can modify biological molecules or serve as intermediates in chemical synthesis. Research often explores how these interactions affect enzyme activity or influence cellular processes.

1-(5-Bromo-2-nitrophenyl)ethanone can be compared with several similar compounds:

| Compound Name | Key Features |

|---|---|

| 1-(5-Bromo-2-aminophenyl)ethanone | Contains an amino group instead of a nitro group, making it more nucleophilic. |

| 1-(5-Bromo-2-hydroxyphenyl)ethanone | Features a hydroxyl group, which alters its reactivity profile compared to the nitro compound. |

| 1-(5-Bromo-2-methylphenyl)ethanone | Contains a methyl group; less reactive than the nitro derivative due to reduced electron deficiency. |

Uniqueness

1-(5-Bromo-2-nitrophenyl)ethanone is unique due to the combination of both bromine and nitro groups, which provide distinct reactivity compared to its analogs. The presence of the nitro group makes this compound more electron-deficient, enhancing its reactivity towards nucleophiles compared to compounds like 1-(5-Bromo-2-aminophenyl)ethanone.

This compound's diverse applications and significant biological activity underscore its importance in scientific research and industrial applications.